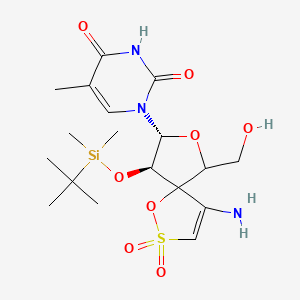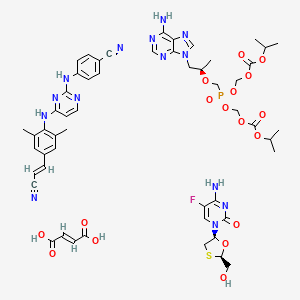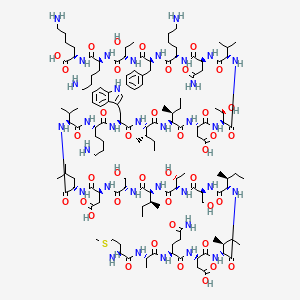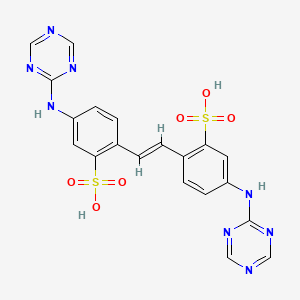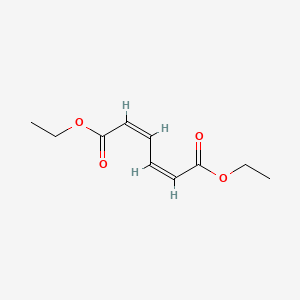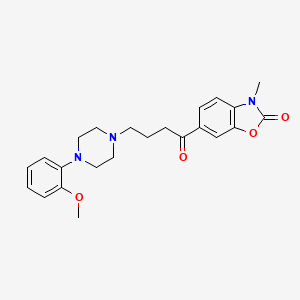
Quettamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quettamine involves several key steps, including the formation of chiral building blocks through biocatalysis. The process often employs enzymes such as strictosidine synthase to achieve the desired stereochemistry . The synthetic route typically includes hydroxylation, imination, and thermolysis steps, performed under specific conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound leverages large-scale biocatalytic processes, integrating chemo-enzymatic strategies to optimize yield and reduce production costs. The use of biocatalysts not only enhances the efficiency of the synthesis but also minimizes the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Quettamine undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are prevalent, often involving reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as dihydrosecothis compound and secothis compound .
Applications De Recherche Scientifique
Quettamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its cytotoxic properties against cancer cells.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of quettamine involves its interaction with specific molecular targets and pathways. It primarily acts by forming covalent bonds with nucleophilic protein residues, thereby inhibiting protein function . This interaction is facilitated by the electrophilic nature of the compound, which allows it to engage multiple protein partners simultaneously .
Comparaison Avec Des Composés Similaires
Quettamine is unique among isoquinoline alkaloids due to its structural complexity and reactivity. Similar compounds include:
Gymnastatin: Another isoquinoline alkaloid with cytotoxic properties.
Dankastatin: Known for its halogenated derivatives and biological activity.
Propriétés
Numéro CAS |
77844-42-9 |
|---|---|
Formule moléculaire |
C19H22NO3+ |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-[(3R,4S)-11-methoxy-5,5-dimethyl-2-oxa-5-azoniatricyclo[6.3.1.04,12]dodeca-1(11),8(12),9-trien-3-yl]phenol |
InChI |
InChI=1S/C19H21NO3/c1-20(2)11-10-12-6-9-15(22-3)19-16(12)17(20)18(23-19)13-4-7-14(21)8-5-13/h4-9,17-18H,10-11H2,1-3H3/p+1/t17-,18+/m0/s1 |
Clé InChI |
LQHAQKPJBTXMIP-ZWKOTPCHSA-O |
SMILES isomérique |
C[N+]1(CCC2=C3[C@H]1[C@H](OC3=C(C=C2)OC)C4=CC=C(C=C4)O)C |
SMILES canonique |
C[N+]1(CCC2=C3C1C(OC3=C(C=C2)OC)C4=CC=C(C=C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


